molecular formula C18H14N4O2 B2812098 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile CAS No. 1024896-94-3

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile

Cat. No. B2812098
CAS RN: 1024896-94-3
M. Wt: 318.336
InChI Key: DVWSQFWGIWCRDF-PTNGSMBKSA-N
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Description

“2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” is a chemical compound that is part of the pyrimidine family . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions . For example, a new series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido [3,2:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized by condensation and structure characterized by UV, IR, and NMR studies .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .


Chemical Reactions Analysis

Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” can be found on various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactions

The synthesis of polyfunctionally substituted pyridine, pyrazole derivatives, and other heterocyclic compounds using β-oxoanilides and similar key intermediates demonstrates the compound's utility in creating structurally diverse molecules. These synthetic pathways often involve reactions with active methylene compounds, hydrazines, or through condensation reactions, highlighting the compound's versatility in organic synthesis. For instance, Hussein, Harb, and Mousa (2008) detailed the condensation of β-oxoanilides with various reagents to yield a range of heterocyclic derivatives, emphasizing the compound's role in the facile synthesis of complex molecules (Hussein, Harb, & Mousa, 2008).

Molecular Engineering and Photovoltaic Properties

In the realm of materials science, the molecular engineering of compounds with the core structure similar to "2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile" has been explored for improving optoelectronic and photovoltaic properties. Hundal et al. (2019) synthesized a novel electron donor via the molecular engineering of cyanopyrid-2,6-dione functionality, showcasing improved optoelectronic and photovoltaic properties, highlighting the potential of such compounds in the development of advanced materials (Hundal et al., 2019).

Antibacterial and Anticancer Applications

Research has also delved into the biological activity of compounds structurally related to "2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile". For example, the synthesis and characterization of novel heterocyclic compounds for antibacterial activity studies have been conducted, indicating the biomedical relevance of these molecules. Waghmare et al. (2012) synthesized novel heterocyclic compounds containing pyrimido-pyrimidine moieties and evaluated their antibacterial activity, underlining the compound's potential in medicinal chemistry applications (Waghmare et al., 2012).

Mechanism of Action

The mechanism of action of pyrimidine derivatives often involves their interaction with biological targets. For example, some pyrimidine derivatives have been found to have antiproliferative activity against selected human cancer cell lines .

Safety and Hazards

As with any chemical compound, it’s important to handle “2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” with care. Detailed safety and hazard information should be available from the manufacturer or supplier .

Future Directions

The future directions for research on “2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” and other pyrimidine derivatives could involve further exploration of their biological activities and potential therapeutic applications . For example, pyrimidine derivatives have shown promise in the treatment of various diseases, including cancer .

properties

IUPAC Name

2-hydroxy-4-oxo-6-phenyl-3-[(E)-pyrimidin-2-yliminomethyl]cyclohex-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c19-10-14-13(12-5-2-1-3-6-12)9-16(23)15(17(14)24)11-22-18-20-7-4-8-21-18/h1-8,11,13-14,24H,9H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRLWVALZUYOMW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=C(C1=O)C=NC2=NC=CC=N2)O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=C(C1=O)/C=N/C2=NC=CC=N2)O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile

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